molecular formula C7H7Cl2N3S B1234461 (3,5-Dichloroanilino)thiourea CAS No. 96423-39-1

(3,5-Dichloroanilino)thiourea

Cat. No. B1234461
CAS RN: 96423-39-1
M. Wt: 236.12 g/mol
InChI Key: KJLLDURTKFHSJE-UHFFFAOYSA-N
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Description

Thioureas and their derivatives are a significant class of organic compounds that have been extensively studied for their diverse chemical properties and potential applications in various fields. The specific compound "(3,5-Dichloroanilino)thiourea" is part of a broader group of thiourea derivatives that have attracted attention due to their unique structural and chemical features.

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of aniline or substituted anilines with thiocyanates or isothiocyanates. For instance, compounds such as N-(3,4-dichlorophenyl)-N′-(2-methylbenzoyl)thiourea and its isomers have been successfully synthesized and characterized using spectroscopic techniques, including IR, 1H, and 13C NMR, demonstrating the versatility of thiourea synthesis methods (Yusof et al., 2010).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often elucidated using X-ray crystallography, providing insights into their geometric configurations. For example, the structure determination of specific thiourea compounds revealed configurations such as trans–cis, highlighting the complex nature of these molecules (Yusof et al., 2010).

Chemical Reactions and Properties

Thioureas participate in various chemical reactions, including cycloadditions and substitutions, which are instrumental in synthesizing a wide range of heterocyclic compounds. These reactions are facilitated by the unique reactivity of the thiourea functional group, serving as a key building block in organic synthesis (Xie et al., 2019).

Scientific Research Applications

  • Organocatalysis in Asymmetric Multicomponent Reactions (AMCRs)

    • Application : Thiourea-based organic molecules show excellent catalytic activity in various transformations by their unique double H-bonding activation process. They are well-recognized catalysts for the enantioselective synthesis of diverse products from asymmetric two- or multicomponent reactions .
    • Method : The simultaneous dual activation of the electrophile and the nucleophile in an MCR by using bifunctional thiourea-based chiral organocatalysts has gained considerable interest .
    • Results : This method has tremendous potential in organic and medicinal chemistry considering their synthetic efficiency and eco-friendliness .
  • Various Applications of 1-Acyl-3-Substituted Thioureas

    • Application : Acyl thioureas have extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology .
    • Method : These scaffolds exhibit a wide variety of biological activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers and organocatalysts .
    • Results : They exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities .
  • Pharmacological Evaluation of Thiourea Derivatives

    • Application : Thioureas and their derivatives are organosulfur compounds having applications in numerous fields such as organic synthesis and pharmaceutical industries . They have shown promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against glucose-6-phosphatase and moderately active against other selected enzymes .
    • Method : Symmetric thiourea derivatives were synthesized by the reaction of various anilines with CS2 . The compounds were screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes and for their antibacterial and antioxidant potentials .
    • Results : The antibacterial studies revealed that compound 4 was more active against the selected bacterial strains . Compound 1 was more active against 2,2-diphenyl-1-picrylhydrazyl and 2,2’-Azino-bis (3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) free radicals, AChE, BuChE, and α-glucosidase . Compound 2 was more potent against α-amylase and glucose-6-phosphatase .
  • Chemistry, Coordination, Structure and Biological Aspects of 1-(Acyl/Aroyl)-3-(Substituted) Thioureas

    • Application : 1-(Acyl/aroyl)-3-(substituted)thioureas are privileged architectures that have received remarkable attention of researchers in view of their variable topological aspects, binding modes and broad spectrum promising pharmacological properties .
    • Method : Reactivity of acyl thiourea derivatives has presented various organic transformations into other demanding scaffolds and this is an attractive strategy for synthetic chemists to access heterocyclic cores .
    • Results : 1-(Acyl/aroyl)-3-(substituted)thioureas have also emerged as attractive candidates in various fields such as ion sensors, corrosion inhibitors, molecular electronics, in metal extraction and in pharmaceuticals .
  • Synthesis and Pharmacological Evaluation of Thiourea Derivatives

    • Application : Thioureas and their derivatives are organosulfur compounds having applications in numerous fields such as organic synthesis and pharmaceutical industries . They have shown promising antibacterial and antioxidant potential .
    • Method : Symmetric thiourea derivatives were synthesized by the reaction of various anilines with CS2 . The synthesized compounds were characterized using the UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .
    • Results : The synthesized compounds showed promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against glucose-6-phosphatase (G6Pase) and moderately active against the other selected enzymes used in this study .
  • Chemistry, Coordination, Structure and Biological Aspects of 1-(Acyl/Aroyl)-3-(Substituted) Thioureas

    • Application : 1-(Acyl/aroyl)-3-(substituted)thioureas are privileged architectures that have received remarkable attention of researchers in view of their variable topological aspects, binding modes and broad spectrum promising pharmacological properties .
    • Method : Reactivity of acyl thiourea derivatives has presented various organic transformations into other demanding scaffolds and this is an attractive strategy for synthetic chemists to access heterocyclic cores .
    • Results : 1-(Acyl/aroyl)-3-(substituted)thioureas have also emerged as attractive candidates in various fields such as ion sensors, corrosion inhibitors, molecular electronics, in metal extraction and in pharmaceuticals .

Safety And Hazards

Exposure to thiourea causes adverse health effects and poisoning. It is absorbed into the body by inhalation of its aerosol and by ingestion . Repeated or prolonged contact with thiourea is known to cause skin sensitization and diverse health effects on the thyroid .

Future Directions

Recent studies have shown that the transformation products (TPs) of pesticides, such as 3,5-dichloroaniline, can be major contributors to the soil microbial toxicity of pesticides . This highlights the potential of ammonia-oxidizing microorganisms as indicators of the soil microbial toxicity of pesticides in pesticide environmental risk analysis .

properties

IUPAC Name

(3,5-dichloroanilino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3S/c8-4-1-5(9)3-6(2-4)11-12-7(10)13/h1-3,11H,(H3,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLLDURTKFHSJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408928
Record name 2-(3,5-dichlorophenyl)-1-hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dichloroanilino)thiourea

CAS RN

96423-39-1
Record name 2-(3,5-dichlorophenyl)-1-hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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